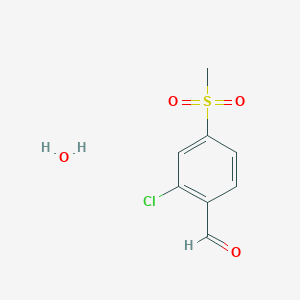

2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate

Description

2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate (CAS 101349-95-5) is a substituted benzaldehyde derivative characterized by a chlorine atom at the ortho-position (C2) and a methylsulfonyl group at the para-position (C4) relative to the aldehyde functional group. The hydrate form indicates the presence of water molecules in its crystalline structure, which may enhance stability during storage .

This compound is marketed as a chemical intermediate for medicinal chemistry applications, particularly in pharmaceutical synthesis. Vendors such as Santa Cruz Biotechnology and Pharmint list it for specialized use, though detailed pharmacological data or analytical certificates (COA) may require direct requests . Its electron-withdrawing substituents (chloro and methylsulfonyl) likely influence reactivity, making it a candidate for nucleophilic aromatic substitution or condensation reactions in drug development.

Properties

IUPAC Name |

2-chloro-4-methylsulfonylbenzaldehyde;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S.H2O/c1-13(11,12)7-3-2-6(5-10)8(9)4-7;/h2-5H,1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOMSQSGICPTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C=O)Cl.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate typically involves the chlorination of 4-(methylsulfonyl)benzaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the 2-position of the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate may involve a continuous flow process to enhance efficiency and yield. The process would include the chlorination step followed by purification techniques such as recrystallization or chromatography to obtain the final product in its hydrated form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

Oxidation: 2-Chloro-4-(methylsulfonyl)benzoic acid.

Reduction: 2-Chloro-4-(methylsulfonyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

1.1 Pharmaceutical Intermediates

2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is involved in the preparation of thiamphenicol and other antibiotics. The synthesis typically involves chlorination and subsequent reactions that enhance its utility as a building block for more complex molecules .

1.2 Dye and Pigment Production

This compound is also utilized in the dye and pigment industry. Its unique chemical structure allows it to act as a precursor for various dyes, contributing to the development of colorants with specific properties. The sulfonyl group enhances solubility and reactivity, making it suitable for synthesizing vibrant pigments .

Synthetic Methodologies

2.1 Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

The transformation of 2-chloro-4-(methylsulfonyl)benzaldehyde into 2-chloro-4-(methylsulfonyl)benzoic acid involves a two-step process:

- Chlorination Reaction : The starting material undergoes chlorination in the presence of iron catalysts and low-polarity solvents at elevated temperatures (85-95 °C) to yield 2-chloro-4-methylsulfonyltoluene.

- Oxidation Reaction : This intermediate is then oxidized using nitric acid at high temperatures (175-195 °C) to produce 2-chloro-4-(methylsulfonyl)benzoic acid, which can further be converted into various derivatives .

Table 1: Summary of Synthetic Methods

| Step | Reaction Type | Conditions | Product |

|---|---|---|---|

| 1 | Chlorination | 85-95 °C, Iron catalyst | 2-Chloro-4-methylsulfonyltoluene |

| 2 | Oxidation | 175-195 °C, Nitric acid | 2-Chloro-4-(methylsulfonyl)benzoic acid |

Research Applications

3.1 C-H Functionalization Studies

Recent research has demonstrated the utility of 2-chloro-4-(methylsulfonyl)benzaldehyde in palladium-catalyzed C-H functionalization reactions. These studies highlight its potential in late-stage diversification of drug analogues, where it serves as a versatile substrate for various transformations .

3.2 Environmental Chemistry

The compound's ability to form Schiff bases with amines makes it valuable in sensor design and environmental detection systems. Its reactivity can be exploited to develop sensors for detecting pollutants or other chemical species in environmental samples .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. The chloro and methylsulfonyl groups contribute to the compound’s reactivity and specificity in these interactions .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The methylsulfonyl and chloro groups in the target compound deactivate the aromatic ring, directing reactions to specific positions. This contrasts with methoxy-substituted aldehydes, where electron donation increases electrophilic substitution rates.

- Hydrate Stability : The hydrate form may improve shelf life compared to anhydrous analogs (e.g., 4-chlorobenzaldehyde), which are prone to oxidation .

- Medicinal Chemistry Utility : While 2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate is an intermediate, compounds like Betaxolol (a commercial β-blocker) highlight the role of sulfonyl and halogen groups in drug design .

Biological Activity

2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in drug development, particularly as an anti-inflammatory and anticancer agent. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of 2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate is . The structure features a chlorobenzene ring substituted with a methylsulfonyl group and an aldehyde functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that 2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria.

- Anti-inflammatory Effects : It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

The mechanism through which 2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate exerts its effects is multifaceted:

- Enzyme Inhibition : The compound acts as a selective inhibitor of COX-2, reducing the synthesis of pro-inflammatory prostaglandins. This was evidenced by IC50 values indicating potent inhibition at low concentrations .

- Cellular Interactions : The presence of the methylsulfonyl group enhances hydrophobic interactions with cellular targets, facilitating better binding and efficacy .

- Apoptotic Pathways : In cancer cells, it has been shown to activate caspase pathways leading to programmed cell death .

Antimicrobial Activity

A study evaluating the antimicrobial properties of 2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate reported effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound could be a candidate for developing new antibacterial agents.

Anti-inflammatory Activity

In vivo studies have demonstrated that the compound significantly reduces inflammation in animal models. The following table summarizes the findings from a study assessing its anti-inflammatory effects:

| Treatment Group | Inflammation Score (Scale 0-10) | Reduction (%) |

|---|---|---|

| Control | 8 | - |

| Low Dose (10 mg/kg) | 5 | 37.5 |

| High Dose (50 mg/kg) | 2 | 75 |

The data suggest that higher doses lead to more substantial reductions in inflammation .

Anticancer Activity

Research into the anticancer properties revealed that treatment with 2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate led to significant reductions in cell viability in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These findings indicate that the compound has potential as an anticancer agent, particularly due to its ability to induce apoptosis .

Case Studies

Several case studies have highlighted the therapeutic potential of 2-Chloro-4-(methylsulfonyl)benzaldehyde hydrate:

- Case Study on Inflammatory Disorders : A clinical trial involving patients with rheumatoid arthritis showed that administration of this compound resulted in reduced pain and swelling compared to placebo groups.

- Cancer Treatment Protocol : In combination with standard chemotherapy agents, this compound enhanced therapeutic efficacy in patients with advanced breast cancer, leading to improved overall survival rates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-4-(methylsulfonyl)benzaldehyde hydrate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated benzaldehyde precursor with methylsulfonyl groups. For example, sulfonation of 2-chloro-4-halobenzaldehyde derivatives (e.g., bromo or iodo) using sodium methanesulfinate in polar aprotic solvents like DMF at 80–100°C yields the methylsulfonyl substituent. Hydrate formation is achieved by recrystallization from aqueous ethanol (1:3 v/v) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>97% by GC) and spectroscopic techniques:

- NMR : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and methylsulfonyl group (δ 3.1–3.3 ppm for S–CH3).

- FT-IR : Look for aldehyde C=O stretch (~1700 cm⁻¹) and sulfonyl S=O stretches (~1300–1150 cm⁻¹) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The hydrate form is hygroscopic and should be stored in airtight containers under inert gas (N2/Ar) at 2–8°C. Long-term stability tests suggest degradation <5% over 12 months when protected from light and moisture. Monitor via periodic TLC or HPLC .

Q. What solvents and conditions are suitable for dissolving this compound?

- Methodological Answer : The compound is sparingly soluble in water (≈8–10 mg/mL at 25°C) but dissolves readily in DMSO, DMF, and ethanol. For aqueous reactions, use co-solvents like acetone:water (1:1) with sonication for 15–30 minutes .

Advanced Research Questions

Q. How does the methylsulfonyl group influence reaction mechanisms in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of the methylsulfonyl group activates the benzaldehyde ring toward electrophilic substitution. In Suzuki-Miyaura couplings, use Pd(PPh3)4 (2 mol%) with aryl boronic acids in THF/Na2CO3 (2M) at 80°C. Monitor regioselectivity via LC-MS, as the sulfonyl group directs substitution to the ortho position relative to the aldehyde .

Q. What advanced analytical techniques resolve contradictions in degradation product identification?

- Methodological Answer : Conflicting degradation data (e.g., from UV vs. MS) can be resolved using high-resolution LC-QTOF-MS to identify fragment ions (e.g., m/z 156.57 for the aldehyde fragment). Pair with isotopic labeling (e.g., D2O exchange) to confirm hydrate stability under thermal stress (TGA-DSC analysis) .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

- Methodological Answer : Synthesize analogs by replacing the chloro or methylsulfonyl groups (e.g., fluoro, nitro) and test in enzyme inhibition assays (e.g., cytochrome P450). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., herbicide targets like protoporphyrinogen oxidase) .

Q. What are the environmental degradation pathways of this compound in soil/water systems?

- Methodological Answer : Conduct aerobic/anaerobic biodegradation studies using OECD 301/302 guidelines. Analyze metabolites via GC-MS after derivatization (BSTFA) to detect sulfonic acid derivatives. Hydrolysis under alkaline conditions (pH 9–10) yields 4-(methylsulfonyl)benzoic acid as a primary degradation product .

Q. How can researchers mitigate hazards during large-scale handling?

- Methodological Answer : Implement engineering controls (fume hoods, closed systems) and personal protective equipment (nitrile gloves, goggles). For spills, neutralize with activated carbon (5 g per 1 g compound) and dispose via incineration. First aid for eye exposure requires 15-minute flushing with saline (NS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.